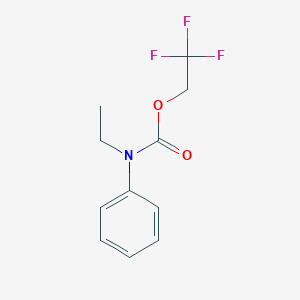
2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate is an organic compound with the molecular formula C11H12F3NO2. It is known for its unique chemical properties due to the presence of trifluoromethyl groups. This compound is used in various scientific research applications, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate typically involves the reaction of 2,2,2-trifluoroethylamine with N-ethyl-N-phenylcarbamate. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N-H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of readily available primary amines and secondary anilines as starting materials, with the reaction being catalyzed by iron porphyrin under aqueous conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, N-trifluoroethylated anilines are commonly produced in good yields .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, especially in understanding protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can modify the electronic properties of the compound, enhancing its reactivity and stability. The compound can interact with various enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoroethyl formate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,2-Trifluoroethyl (mesityl)-iodonium triflate
Uniqueness
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate is unique due to its specific combination of trifluoromethyl groups and carbamate structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H12F3NO2 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-15(9-6-4-3-5-7-9)10(16)17-8-11(12,13)14/h3-7H,2,8H2,1H3 |
Clave InChI |
BUJVKYBMYWMVJP-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


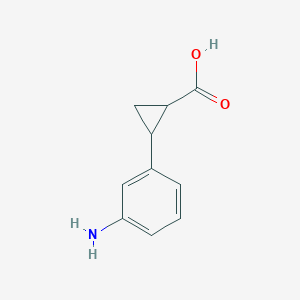
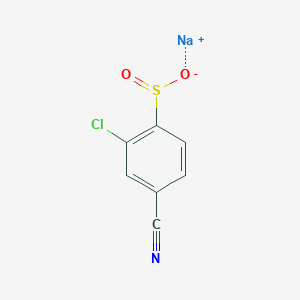
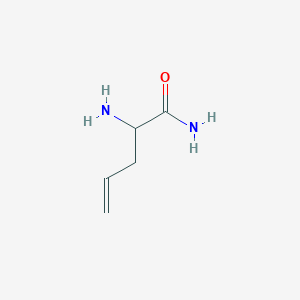
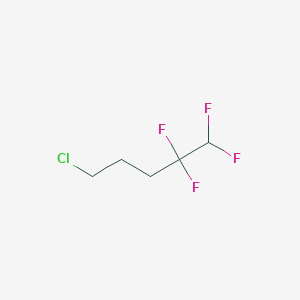
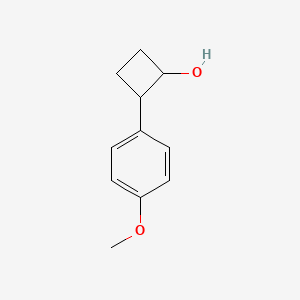
![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
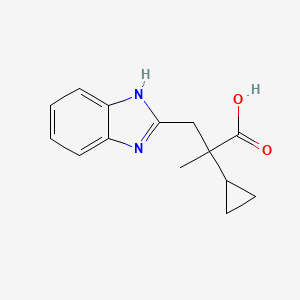
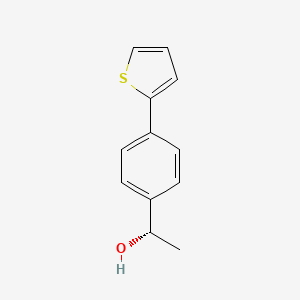
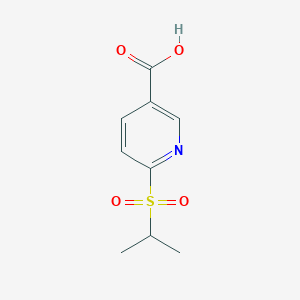
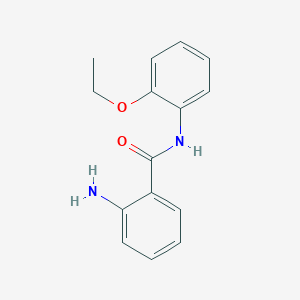
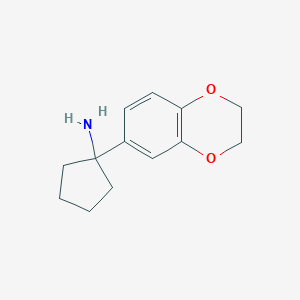
![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)
![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)
